N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H16N2O5S and its molecular weight is 408.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others.
Pharmacokinetics
Thiazole derivatives, in general, have diverse solubility profiles, which can influence their absorption and distribution . The metabolism and excretion of this specific compound would likely depend on its chemical structure and the specific enzymes present in the body.
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially exert effects such as reducing inflammation, relieving pain, inhibiting microbial growth, or suppressing tumor growth .
Biological Activity
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound is characterized by several functional groups, including:
- Benzofuran moiety : Known for its role in various biological activities.
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Dihydrobenzo[d][1,4]dioxine structure : Imparts additional pharmacological potential.
The molecular formula of the compound is C20H16N2O3S, with a molecular weight of approximately 364.4 g/mol.
Target Proteins
The primary targets of this compound include:
- Extracellular signal-regulated kinase 2 (ERK2) : Involved in cell signaling pathways that regulate cell growth and differentiation.
- Fibroblast growth factor receptor 2 (FGFR2) : Plays a critical role in tissue repair and angiogenesis.
Biochemical Pathways
The interaction of this compound with ERK2 and FGFR2 can lead to modulation of various biochemical pathways, potentially inhibiting cell proliferation in cancer cells and affecting inflammatory responses .
Anticancer Properties
Research indicates that compounds with thiazole and benzofuran moieties exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit cancer cell growth through its action on microtubule dynamics, similar to established antitubulin agents .
Antimicrobial Activity
The compound has shown promising antibacterial activity against various bacterial strains. A study reported that derivatives containing thiazole rings exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The combination of thiazole and benzofuran structures may enhance the antimicrobial efficacy of this class of compounds .
Case Studies
- In Vitro Cytotoxicity : A study evaluating the cytotoxic effects of thiazole derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant anticancer potential .
- Anti-inflammatory Activity : Research has indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The anti-inflammatory effects were assessed through edema inhibition studies where certain derivatives displayed higher efficacy compared to standard anti-inflammatory drugs like diclofenac .
Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of ERK/FGFR | , |
Antimicrobial | Disruption of bacterial cell function | |
Anti-inflammatory | COX inhibition |
Cytotoxicity Results
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | 0.05 - 0.15 | Various Cancer Lines |
Thiazole Derivative X | 0.10 | MCF7 (Breast Cancer) |
Thiazole Derivative Y | 0.12 | HeLa (Cervical Cancer) |
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c1-25-13-6-7-15-12(8-13)9-18(27-15)14-11-29-21(22-14)23-20(24)19-10-26-16-4-2-3-5-17(16)28-19/h2-9,11,19H,10H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZMENNCZXGVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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